ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate
Overview
Description
Ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate is a useful research compound. Its molecular formula is C13H18N6O2 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyrazolo and Triazolo Derivatives : Ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate is used in the synthesis of various heterocyclic compounds. For example, it's involved in the formation of pyrazolo[5,1-c]-[1,2,4]triazine derivatives, which have potential applications in medicinal chemistry due to their unique structural features (Mawlood et al., 2020).
Regioselective Cyclization Reactions : This compound is also utilized in regioselective cyclization reactions. Studies show its reaction with hydrazine in different solvents leads to the formation of distinct heterocyclic structures, which are of interest in the development of new pharmacologically active compounds (Didenko et al., 2010).
Involvement in Dimroth Rearrangement : It plays a role in the Dimroth rearrangement, a chemical reaction used to synthesize complex organic compounds. This process is significant in medicinal chemistry for creating diverse molecular structures (Ezema et al., 2015).
Formation of N-Formylated Compounds : A reaction involving this compound and thiourea leads to the formation of N-formylated compounds. These reactions are crucial for creating compounds with potential biological activity (Ledenyova et al., 2018).
Creation of Antimicrobial Agents : It's involved in the synthesis of novel thiophene-based heterocycles, which have been evaluated for their antimicrobial properties. This indicates its potential in developing new antimicrobial drugs (Mabkhot et al., 2016).
Cyclisation Reactions for Triazine Derivatives : Ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate is also used in cyclisation reactions to form azolo[5,1-c][1,2,4]triazines, a process that contributes to the exploration of new chemical entities in drug discovery (Gray et al., 1976).
properties
IUPAC Name |
ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-5-10-14-13-16-15-11(12(20)21-6-2)9(19(13)17-10)7-8-18(3)4/h7-8H,5-6H2,1-4H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWJCEZYHBWRRF-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=N1)C(=O)OCC)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN2C(=C(N=NC2=N1)C(=O)OCC)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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